N-(4-cyanophenyl)-2-phenylquinoline-4-carboxamide
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Overview
Description
N-(4-cyanophenyl)-2-phenylquinoline-4-carboxamide is an organic compound with a complex structure that includes a quinoline ring, a phenyl group, and a cyanophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-cyanophenyl)-2-phenylquinoline-4-carboxamide typically involves the reaction of 4-cyanobenzoic acid with 2-phenylquinoline in the presence of a coupling agent. The reaction conditions often include the use of a solvent such as dimethylformamide (DMF) and a catalyst like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(4-cyanophenyl)-2-phenylquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, particularly at the quinoline ring, using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated quinoline derivatives.
Scientific Research Applications
N-(4-cyanophenyl)-2-phenylquinoline-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with DNA.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of N-(4-cyanophenyl)-2-phenylquinoline-4-carboxamide involves its interaction with specific molecular targets. In biological systems, the compound can intercalate into DNA, disrupting the replication process and leading to cell death. This property makes it a potential candidate for anticancer therapies. Additionally, the compound’s fluorescent properties allow it to be used as a probe for studying cellular processes .
Comparison with Similar Compounds
Similar Compounds
N-(4-cyanophenyl)benzamide: Similar structure but lacks the quinoline ring.
N-(4-cyanophenyl)pyrrole: Contains a pyrrole ring instead of a quinoline ring.
N-(4-cyanophenyl)thiourea: Contains a thiourea group instead of a carboxamide group.
Uniqueness
N-(4-cyanophenyl)-2-phenylquinoline-4-carboxamide is unique due to its combination of a quinoline ring and a cyanophenyl group, which imparts distinct electronic and photophysical properties. This makes it particularly valuable in applications such as fluorescent probes and electronic materials .
Properties
Molecular Formula |
C23H15N3O |
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Molecular Weight |
349.4 g/mol |
IUPAC Name |
N-(4-cyanophenyl)-2-phenylquinoline-4-carboxamide |
InChI |
InChI=1S/C23H15N3O/c24-15-16-10-12-18(13-11-16)25-23(27)20-14-22(17-6-2-1-3-7-17)26-21-9-5-4-8-19(20)21/h1-14H,(H,25,27) |
InChI Key |
CTRXNIUTMFXQHN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=C(C=C4)C#N |
Origin of Product |
United States |
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